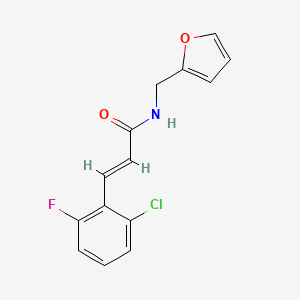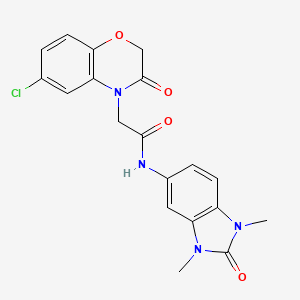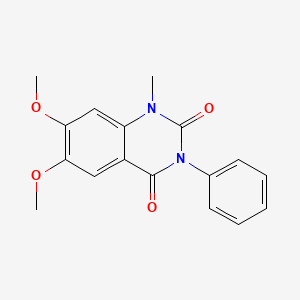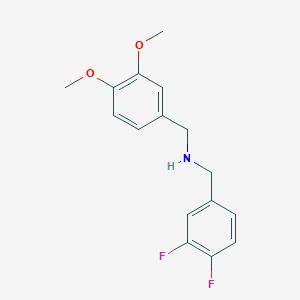
N-(2-ethoxyphenyl)-2-biphenylcarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-ethoxyphenyl)-2-biphenylcarboxamide, also known as O-2050, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, inflammation, and immune function.
作用机制
The mechanism of action of N-(2-ethoxyphenyl)-2-biphenylcarboxamide is primarily through its interaction with the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which is involved in various physiological processes such as pain sensation, inflammation, and immune function. This compound acts as an agonist of these receptors, which results in the activation of downstream signaling pathways and the modulation of various physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its interaction with the cannabinoid receptors CB1 and CB2. These receptors are widely distributed throughout the body and are involved in various physiological processes. Activation of these receptors by this compound results in the modulation of pain sensation, inflammation, immune function, and other physiological processes.
实验室实验的优点和局限性
One of the advantages of using N-(2-ethoxyphenyl)-2-biphenylcarboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors CB1 and CB2. This compound is a highly potent agonist of these receptors, which allows for the precise modulation of downstream signaling pathways. Additionally, this compound is relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments.
One of the limitations of using this compound in lab experiments is its potential for off-target effects. While this compound is highly selective for the cannabinoid receptors CB1 and CB2, it may still interact with other receptors or signaling pathways, which could confound experimental results. Additionally, the effects of this compound may vary depending on the experimental model or system used, which could limit the generalizability of the results.
未来方向
There are several future directions for research on N-(2-ethoxyphenyl)-2-biphenylcarboxamide. One area of research is in the development of novel therapeutic agents based on this compound. The potent analgesic and anti-inflammatory properties of this compound make it a promising candidate for the treatment of chronic pain conditions and inflammatory diseases.
Another area of research is in the elucidation of the molecular mechanisms underlying the effects of this compound. While the compound is known to interact with the cannabinoid receptors CB1 and CB2, the downstream signaling pathways and molecular targets involved in its effects are not fully understood. Further research is needed to identify these targets and pathways, which could lead to the development of more selective and potent therapeutic agents.
Conclusion:
This compound is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptors CB1 and CB2, which are involved in various physiological processes such as pain sensation, inflammation, and immune function. While there is still much to learn about the molecular mechanisms underlying the effects of this compound, this compound holds promise as a novel therapeutic agent for the treatment of chronic pain conditions and inflammatory diseases.
合成方法
The synthesis of N-(2-ethoxyphenyl)-2-biphenylcarboxamide involves the reaction between 2-biphenylcarboxylic acid and 2-ethoxyaniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is purified by column chromatography to obtain pure this compound.
科学研究应用
N-(2-ethoxyphenyl)-2-biphenylcarboxamide has been extensively studied for its potential therapeutic applications. One of the main areas of research is in the treatment of pain and inflammation. Studies have shown that this compound is a potent analgesic and anti-inflammatory agent, which may be useful in the treatment of chronic pain conditions such as neuropathic pain and arthritis.
Another area of research is in the treatment of cancer. This compound has been shown to have anti-cancer properties, particularly in the treatment of breast cancer. Studies have demonstrated that this compound inhibits the growth and proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO2/c1-2-24-20-15-9-8-14-19(20)22-21(23)18-13-7-6-12-17(18)16-10-4-3-5-11-16/h3-15H,2H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRVHFGFQCYQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(diethylamino)phenyl]-N'-(2,4-difluorophenyl)thiourea](/img/structure/B5695082.png)
![ethyl 4-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B5695089.png)

![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B5695105.png)
![4-[(4-tert-butylphenoxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5695114.png)



![2-[4-(4-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5695146.png)
![5-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-1-(methylsulfonyl)indoline](/img/structure/B5695151.png)

![4-chlorobenzyl 4-[(2,5-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B5695164.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)